![molecular formula C22H23ClO12 B131392 Petunidin 3-monoglucoside CAS No. 6988-81-4](/img/structure/B131392.png)
Petunidin 3-monoglucoside
Overview
Description
Petunidin 3-monoglucoside, also known as Petunidin-3-O-glucoside, is a type of anthocyanin. It is found in various fruits and berries, including red Vitis vinifera grapes and red wine . It is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources .
Synthesis Analysis
Petunidin is a derivative of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .Molecular Structure Analysis
The structures of anthocyanidins, including petunidin, differ only in the number of hydroxyl and/or methoxy substituents in the phenyl or B-ring . Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .Chemical Reactions Analysis
Petunidin 3-monoglucoside has been found to have inhibitory activity on the catalytic reaction of the enzyme tyrosinase . It forms a binary encounter complex with the tyrosinase catalytic site .Physical And Chemical Properties Analysis
Petunidin 3-monoglucoside is a water-soluble pigment responsible for the red, purple, and blue color of many plant tissues . It is generally associated with fruits, particularly with berries .Scientific Research Applications
Inhibition of Tyrosinase
Petunidin 3-glucoside has been found to be a competitive inhibitor of tyrosinase, an enzyme that plays a key role in the early stages of melanin biosynthesis . This suggests that Petunidin 3-glucoside could potentially be used to block melanin production, which could have applications in the treatment of conditions related to melanin overproduction, such as age spots, freckles, and hyperpigmentation .
Antioxidant Properties
Petunidin 3-glucoside, like other anthocyanins, has been found to possess antioxidant properties . This means it could potentially be used in the prevention or treatment of diseases caused by oxidative stress.
Anti-inflammatory Properties
Research has suggested that anthocyanins like Petunidin 3-glucoside may have anti-inflammatory properties . This could potentially make it useful in the treatment of inflammatory conditions.
Anticancer Properties
Anthocyanins, including Petunidin 3-glucoside, have been found to have anticancer properties . This suggests that they could potentially be used in cancer prevention or treatment.
Bioavailability
Studies have found that the bioavailability of Petunidin 3-glucoside can vary depending on the source. For example, urinary excretion of Petunidin 3-glucoside was found to be 0.32% and 0.18% of the administered dose after red grape juice and red wine ingestion, respectively . This information could be important in determining the most effective ways to administer Petunidin 3-glucoside for therapeutic purposes.
Dietary Sources
Petunidin 3-glucoside is commonly found in dietary sources, including fruits, seeds, and beverages . This means that it could potentially be used as a natural food colorant, in addition to its potential health benefits.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H/t16-,18-,19+,20-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZHMZCXXQMOX-YATQZQGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Petunidin 3-monoglucoside | |
CAS RN |
6988-81-4, 26984-08-7 | |
Record name | Petunidin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6988-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Petunidin-3-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucopyranoside, petunidin, beta-D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PETUNIDIN 3-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9G36JBHT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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